molecular formula C14H15N5O5 B4380500 N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-3-nitrobenzamide

N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-3-nitrobenzamide

Cat. No.: B4380500
M. Wt: 333.30 g/mol
InChI Key: KZVNJMRHZRDQRC-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-3-nitrobenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O5/c1-9-13(19(23)24)10(2)17(16-9)7-6-15-14(20)11-4-3-5-12(8-11)18(21)22/h3-5,8H,6-7H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVNJMRHZRDQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-3-nitrobenzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the desired positions.

    Alkylation: The nitrated pyrazole is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Amidation: Finally, the alkylated pyrazole is reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

    Oxidation: The pyrazole ring can be oxidized under strong oxidizing conditions to form corresponding oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent.

    Substitution: Sodium methoxide, methanol solvent.

    Oxidation: Potassium permanganate, acidic medium.

Major Products Formed

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

    Oxidation: Formation of pyrazole oxides.

Scientific Research Applications

N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It is explored for use in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or bind to receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-nitropyrazole: Shares the pyrazole core but lacks the benzamide moiety.

    3-Nitrobenzamide: Contains the benzamide structure but lacks the pyrazole ring.

    N-(3,5-Dimethyl-1H-pyrazol-1-yl)benzamide: Similar structure but without the nitro groups.

Uniqueness

N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-3-nitrobenzamide is unique due to the presence of both the nitro-substituted pyrazole ring and the benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-3-nitrobenzamide

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